molecular formula C6H2Br2F2S B12851226 2,4-Dibromo-3,5-difluorobenzenethiol

2,4-Dibromo-3,5-difluorobenzenethiol

Cat. No.: B12851226
M. Wt: 303.95 g/mol
InChI Key: CCOOOUJMEHIXKL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluorobenzenethiol is a halogenated aromatic thiol characterized by two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a thiol (-SH) group at position 1 on the benzene ring. Its structure combines electronegative halogens (Br and F) with a reactive thiol group, making it a candidate for selective chemical modifications, such as nucleophilic substitutions or metal coordination .

Properties

Molecular Formula

C6H2Br2F2S

Molecular Weight

303.95 g/mol

IUPAC Name

2,4-dibromo-3,5-difluorobenzenethiol

InChI

InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H

InChI Key

CCOOOUJMEHIXKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S)Br)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:

    Bromination: Benzenethiol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of 2,4-Dibromo-3,5-difluorobenzenethiol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include various substituted benzenethiols.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include dehalogenated benzenethiols and sulfides.

Scientific Research Applications

2,4-Dibromo-3,5-difluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for potential therapeutic applications, including as antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,4-Dibromo-3,5-difluorobenzenethiol to other halogenated benzenethiols and derivatives can be analyzed as follows:

Structural Analogues

Compound Name CAS Number Substituents Molecular Formula Key Differences
2,4-Dibromo-3,5-difluorobenzenethiol Not provided Br: 2,4; F: 3,5; -SH: 1 C₆H₂Br₂F₂S Reference compound with thiol group.
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane 1803715-70-9 Br: 2,4; F: 3,5; -SMe: 1 C₇H₄Br₂F₂S Methyl sulfane (-SMe) replaces -SH .
2,4-Dibromo-5-fluorothioanisole 1314987-31-9 Br: 2,4; F: 5; -SMe: 1 C₇H₄Br₂FS Single F at position 5; lacks F at 3 .
3-Bromo-2,5-difluorobenzenethiol 1349718-58-6 Br: 3; F: 2,5; -SH: 1 C₆H₃BrF₂S Bromine at position 3 vs. 2,4 .
  • Functional Group Variations: The thiol (-SH) group in 2,4-Dibromo-3,5-difluorobenzenethiol distinguishes it from methyl sulfane derivatives (e.g., CAS 1803715-70-9). Thiols are more nucleophilic and prone to oxidation compared to thioethers, which could influence their utility in coupling reactions or polymer chemistry . 3-Bromo-2,5-difluorobenzenethiol (CAS 1349718-58-6) is a positional isomer, with bromine and fluorine substituents rearranged.
  • Halogenation Patterns: Fluorine at positions 3 and 5 in 2,4-Dibromo-3,5-difluorobenzenethiol creates a symmetrical substitution pattern, which may enhance thermal stability compared to asymmetrical analogues like 2,4-Dibromo-5-fluorothioanisole (CAS 1314987-31-9) .

Physicochemical Properties

  • Reactivity : Thiols (-SH) exhibit higher acidity (pKa ~6–8) compared to thioethers (-SMe), making them more reactive in deprotonation-driven reactions. Fluorine’s electronegativity further polarizes the aromatic ring, enhancing the thiol’s nucleophilicity .
  • Stability : Methyl sulfane derivatives (e.g., CAS 1803715-70-9) are less prone to oxidation than thiols, offering advantages in long-term storage but reduced versatility in redox chemistry .

Data Tables

Table 1. Structural Comparison of Halogenated Benzenethiols

Parameter 2,4-Dibromo-3,5-difluorobenzenethiol (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane 3-Bromo-2,5-difluorobenzenethiol
Molecular Weight (g/mol) 335.95 350.02 241.02
Halogen Positions Br: 2,4; F: 3,5 Br: 2,4; F: 3,5 Br: 3; F: 2,5
Functional Group -SH -SMe -SH
Similarity Score N/A 0.85 0.85 (structural isomer)

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